(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an allyl and methoxy substituent, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl and Methoxy Groups: The allyl and methoxy groups are introduced through alkylation reactions. For instance, the allyl group can be introduced by reacting the benzo[d]thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The ylidene group is formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Introduction of the Fluorobenzamide Group: The final step involves the introduction of the fluorobenzamide group through an amide coupling reaction. This can be achieved by reacting the benzo[d]thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the ylidene group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines, making it a potential candidate for the development of new antibiotics and anticancer drugs.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific proteins makes it a potential drug candidate for the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets in cells. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.
7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones: Known for their anticonvulsant activity.
Uniqueness
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPWRIVXEASYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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